(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Overview
Description
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the tricyclic core through a series of cyclization reactions. Subsequent steps involve the introduction of the phenyl and pyrazolyl groups under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolyl groups, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.
Phenylpyrazole derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both phenyl and pyrazolyl groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1S,5S,7S)-3-phenyl-7-(5-phenyl-1H-pyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c29-23-24-12-7-13-28(24)21(14-18(24)16-27(23)19-10-5-2-6-11-19)20-15-25-26-22(20)17-8-3-1-4-9-17/h1-6,8-11,15,18,21H,7,12-14,16H2,(H,25,26)/t18-,21-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBQQCOGWOQEP-XZOYJPPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C(CC(N2C1)C4=C(NN=C4)C5=CC=CC=C5)CN(C3=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@@H](C[C@H](N2C1)C4=C(NN=C4)C5=CC=CC=C5)CN(C3=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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